Cyclohexyl 2-trifluoromethylphenyl ketone
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Overview
Description
Cyclohexyl 2-trifluoromethylphenyl ketone is an organic compound with the molecular formula C14H15F3O and a molecular weight of 256.26 g/mol . It is characterized by the presence of a cyclohexyl group attached to a phenyl ring substituted with a trifluoromethyl group and a ketone functional group. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl 2-trifluoromethylphenyl ketone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of cyclohexylbenzene with trifluoromethylphenyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-trifluoromethylphenyl ketone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can lead to a variety of substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Cyclohexyl 2-trifluoromethylphenyl ketone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cyclohexyl 2-trifluoromethylphenyl ketone involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological membranes or proteins .
Comparison with Similar Compounds
Cyclohexyl 2-trifluoromethylphenyl ketone can be compared with other similar compounds, such as:
Cyclohexyl phenyl ketone: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
2-Trifluoromethylphenyl ketone: Lacks the cyclohexyl group, leading to variations in reactivity and applications.
Cyclohexyl 4-trifluoromethylphenyl ketone: The position of the trifluoromethyl group on the phenyl ring affects the compound’s properties and reactivity.
Properties
IUPAC Name |
cyclohexyl-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O/c15-14(16,17)12-9-5-4-8-11(12)13(18)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHUIRWSZQSIHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642601 |
Source
|
Record name | Cyclohexyl[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-30-7 |
Source
|
Record name | Cyclohexyl[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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